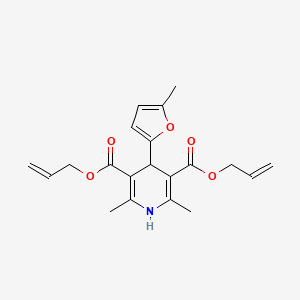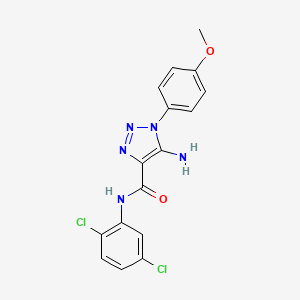
N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide, also known as BPHA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPHA is a hydrazine derivative that has been studied for its potential use as an anti-cancer agent, as well as its ability to inhibit the growth of bacteria and fungi.
Aplicaciones Científicas De Investigación
N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide has been studied for its potential use as an anti-cancer agent, with promising results in both in vitro and in vivo studies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide has also been studied for its potential use as an antibacterial and antifungal agent, with studies showing its ability to inhibit the growth of various bacterial and fungal strains.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide is not fully understood, but it is believed to work through multiple pathways. It has been shown to induce apoptosis in cancer cells, which is the process of programmed cell death. N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide has also been shown to inhibit the activity of enzymes involved in cell proliferation and DNA replication, which may contribute to its anti-cancer properties. In addition, N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide has been shown to have low toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to fully understand the biochemical and physiological effects of N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide is its potential as a multi-targeted agent for the treatment of cancer, bacteria, and fungi. It has also been shown to have low toxicity in animal studies, which is promising for its potential use in humans. However, one limitation of N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide is its low solubility in water, which may limit its effectiveness in certain applications.
Direcciones Futuras
Future research on N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide could focus on optimizing its synthesis method to increase its solubility in water and improve its effectiveness as an anti-cancer, antibacterial, and antifungal agent. In addition, further studies are needed to fully understand its mechanism of action and potential side effects in humans. N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide could also be studied for its potential use in combination with other drugs or therapies for the treatment of cancer and infectious diseases.
Métodos De Síntesis
N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide can be synthesized through a multi-step process that involves the condensation of benzyl hydrazine and cyclopentanone, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through recrystallization to obtain N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide in its pure form.
Propiedades
IUPAC Name |
N-benzyl-N'-(cyclopentylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-13(15-10-11-6-2-1-3-7-11)14(19)17-16-12-8-4-5-9-12/h1-3,6-7H,4-5,8-10H2,(H,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKVFRVQPBBBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(=O)NCC2=CC=CC=C2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N'-(cyclopentylideneamino)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B5144404.png)

![4-ethoxy-N-({[4-hydroxy-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5144415.png)
![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5144416.png)

![3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5144426.png)


![1-[2-(4-fluorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B5144431.png)
![3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5144436.png)
![N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5144473.png)

![2-(1H-benzimidazol-2-ylthio)-N-naphtho[1,2-d][1,3]thiazol-2-ylacetamide](/img/structure/B5144486.png)
![N-(4-sec-butylphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5144494.png)